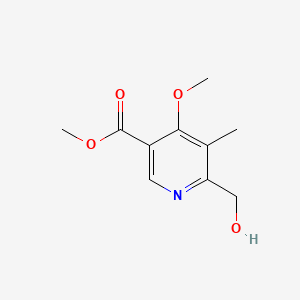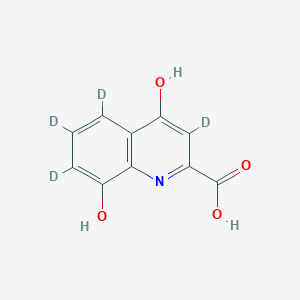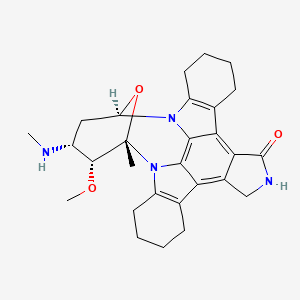
1,1',2,2',3,3',4,4'-Octahydro Staurosporine
Übersicht
Beschreibung
1,1',2,2',3,3',4,4'-Octahydro Staurosporine, also known as (−)-9-demethyl-6,7-dihydro-11-oxo-6H-pyrido[1,2-a]indolizine-1,9a(10H)-dicarboxylic acid, is a natural product that was first isolated from the fermentation broth of Streptomyces staurosporeus in 1977. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine is primarily through the inhibition of protein kinases. It binds to the ATP-binding site of these kinases and prevents the transfer of phosphate groups to their downstream targets. This, in turn, leads to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. It can also inhibit angiogenesis, which is the process of forming new blood vessels, by blocking the VEGF signaling pathway. Additionally, it can modulate the immune system by inhibiting the activity of T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has several advantages for lab experiments. It is a potent inhibitor of protein kinases, which makes it a valuable tool for studying cellular signaling pathways. It is also relatively stable and can be stored for long periods without significant degradation. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1,1',2,2',3,3',4,4'-Octahydro Staurosporine. One of the most promising areas is its potential therapeutic applications in cancer treatment. Several studies have shown that it can induce apoptosis in cancer cells and inhibit angiogenesis, which makes it a valuable candidate for developing new cancer therapies. Another potential direction is its use as a tool for studying cellular signaling pathways. By inhibiting protein kinases, it can help researchers understand the complex mechanisms that regulate cellular processes. Finally, there is also potential for developing new synthetic analogs of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine with improved pharmacological properties.
Synthesemethoden
The synthesis of 1,1',2,2',3,3',4,4'-Octahydro Staurosporine is a complex process that involves several steps. The first step is the preparation of the key intermediate, 7-oxo-6,7-dihydroindolizine-1-carboxylic acid, which is then converted to the desired compound through a series of chemical reactions. The synthesis of this compound has been reported by several research groups, and various methods have been developed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1,1',2,2',3,3',4,4'-Octahydro Staurosporine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. It is a potent inhibitor of protein kinases, which play a crucial role in cellular signaling pathways. By inhibiting these kinases, 1,1',2,2',3,3',4,4'-Octahydro Staurosporine can modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
(2S,3R,4R,6R)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8(13),14,19,21(26),27-pentaen-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h17,20,26,29H,4-13H2,1-3H3,(H,30,33)/t17-,20-,26-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTABXDSZIOUGU-FYTWVXJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(C(CC(O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=C(CCCC4)C5=C6C(=C7C8=C(N2C7=C53)CCCC8)CNC6=O)NC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858237 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 71751281 | |
CAS RN |
220038-18-6 | |
| Record name | (5S,6R,7R,9R)-6-Methoxy-5-methyl-7-(methylamino)-1,2,3,4,6,7,8,9,10,11,12,13,15,16-tetradecahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-14-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





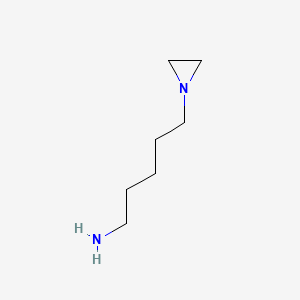





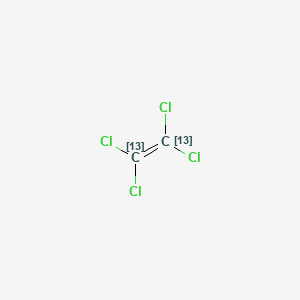
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)
